molecular formula C12H16ClNO B1504324 3-Benzylpiperidin-4-one hydrochloride CAS No. 854648-68-3

3-Benzylpiperidin-4-one hydrochloride

Cat. No.: B1504324
CAS No.: 854648-68-3
M. Wt: 225.71 g/mol
InChI Key: XNHKGJBMYQBHIR-UHFFFAOYSA-N
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Description

3-Benzylpiperidin-4-one hydrochloride is a piperidine derivative characterized by a benzyl group attached to the third carbon of the piperidine ring and a ketone at the fourth position, with a hydrochloride salt enhancing its stability and solubility.

Properties

IUPAC Name

3-benzylpiperidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO.ClH/c14-12-6-7-13-9-11(12)8-10-4-2-1-3-5-10;/h1-5,11,13H,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHKGJBMYQBHIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1=O)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20697350
Record name 3-Benzylpiperidin-4-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854648-68-3
Record name 3-Benzylpiperidin-4-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-benzylpiperidin-4-one hydrochloride
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Preparation Methods

Synthesis via N-Benzyl Glycine Ethyl Ester Intermediate

One of the well-documented preparation routes involves the synthesis of 3-benzylpiperidin-4-one hydrochloride through a multi-step process starting from benzylamine and ethyl haloacetates. This method is outlined in Chinese patent CN105622444A and includes the following key steps:

Stepwise preparation:

  • Formation of N-Benzyl Glycine Ethyl Ester (Intermediate IV):
    Benzylamine is reacted with 2-halogenated ethyl acetate in the presence of an alkali and a quaternary ammonium salt in an organic solvent (e.g., acetonitrile, dichloromethane, or toluene). The reaction is performed at room temperature with stirring, followed by cooling and filtration to isolate the ester intermediate with high purity (~96-98%) and yields often exceeding 97%.

  • Synthesis of Intermediate III:
    Intermediate IV is dissolved in an organic solvent such as chloroform, carbon tetrachloride, oxolane, toluene, or benzene. Then 4-halo ethyl n-butyrate (4-chloro or 4-bromo derivatives) and an alkali (e.g., sodium carbonate, potassium carbonate, sodium hydroxide, potassium hydroxide, or lithium hydroxide) are added. The reaction proceeds under controlled temperature to yield intermediate III.

  • Conversion to Intermediate II:
    Intermediate III undergoes further reaction with alkali, followed by pH adjustment to 6-8, concentration under reduced pressure, extraction with ethyl acetate, washing, drying, and concentration to isolate intermediate II.

  • Final Conversion to this compound (Target Compound):
    Intermediate II is reacted with concentrated hydrochloric acid under reflux (typically at 86°C for 4-5 hours). After completion, the reaction mixture is concentrated by rotary evaporation, and crystallization is induced by adding a suitable solvent such as acetonitrile or isopropanol. The product is filtered and vacuum-dried to yield the hydrochloride salt with high purity (>99%) and yields around 60-65%.

Key advantages of this method:

  • Short synthesis route with concise steps.
  • High purity of intermediates and final product.
  • Good overall yield (~60-65% for final step).
  • Use of relatively inexpensive reagents.
  • Suitable for scale-up due to straightforward operations.

Representative data from embodiments:

Step Reagents & Conditions Yield (%) Purity (HPLC %) Notes
Intermediate IV synthesis Benzylamine + 2-ethyl chloroacetate, triethylamine, acetonitrile, 25-28°C, 4h 97-105 96-98 Direct use in next step
Intermediate III synthesis Intermediate IV + 4-halo ethyl n-butyrate + alkali, solvent (chloroform/toluene), RT to reflux Not specified Not specified Reaction time varies
Intermediate II isolation Alkali reaction, pH 6-8, extraction with ethyl acetate Not specified Not specified Concentration under reduced pressure
Final product crystallization Intermediate II + HCl (12M), reflux 4-5h, crystallization in acetonitrile or isopropanol 60-65 99.4-99.6 Vacuum drying at 80°C

This detailed method is well-documented and offers a balance of cost, efficiency, and product quality.

One-Pot Synthesis via Acrylic Ester and Benzylamine

An alternative industrially favorable method is described in patent CN116924967A, which emphasizes a one-pot process to produce N-benzyl-4-piperidone (3-benzylpiperidin-4-one) with high purity and yield, suitable for scale-up.

Process outline:

  • Initial Reaction:
    Benzylamine is reacted with an excess of acrylic ester (molar ratio 2.6-5) in an alcohol solvent under stirring at room temperature, then heated to 50-60°C for 9-24 hours. Excess acrylic ester and solvent are distilled off post-reaction.

  • Condensation Reaction:
    An organic solvent is added along with organic alkali (sodium methoxide, sodium ethoxide, or potassium tert-butoxide). The mixture is heated to 50-85°C for 9-16 hours, with low-boiling components distilled out to maintain temperature.

  • Neutralization and Catalysis:
    After cooling, acid is added to neutralize the mixture, followed by addition of a catalyst such as lithium chloride or calcium chloride. The reaction is maintained at 60-85°C for 1-5 hours.

  • Final Work-up:
    The mixture is cooled, pH adjusted to 8-9 with inorganic base, and layers separated. The organic layer is distilled to recover solvent and the product fraction is collected under reduced pressure.

Advantages:

  • One-pot synthesis reduces process complexity.
  • High product purity and yield.
  • Efficient solvent and reagent recovery.
  • Industrially scalable with reduced cost.

Key parameters:

Parameter Range/Value
Acrylic ester to benzylamine molar ratio 2.6 - 5
Initial reaction temperature 50-60°C
Heat preservation time (step 1) 9-24 hours
Condensation reaction temperature 50-85°C
Condensation reaction time 9-16 hours (preferably 12h at 80°C)
Catalyst molar ratio to benzylamine 0.05 - 0.5
Catalyst options Lithium chloride, Calcium chloride
pH adjustment post-reaction 8 - 9

This method simplifies the production process and improves cost-effectiveness while maintaining quality standards.

Alternative Routes and Considerations

Other literature sources discuss related synthetic approaches and intermediates relevant to 3-benzylpiperidin-4-one derivatives, including:

  • Reduction and oxidation steps: Some methods utilize 3-pyridone as a starting material, followed by quaternary ammonium salt formation, sodium borohydride reduction, and Swern oxidation to yield 1-benzyl-3-piperidone. However, these involve costly catalysts (platinum-based) and harsh conditions (e.g., -70°C), limiting industrial applicability.

  • Use of substituted divinyl ketones and Wittig reactions: Advanced synthetic strategies for substituted 4-piperidones have been explored for medicinal chemistry applications, providing building blocks with stereochemical control. While informative, these are more complex and less direct for preparing the hydrochloride salt of 3-benzylpiperidin-4-one.

  • Characterization and purification: Standard analytical methods such as FT-IR, 1H NMR, and 13C NMR are employed for structure confirmation. Purification is commonly achieved by recrystallization using solvents like acetonitrile or isopropanol to obtain high-purity crystalline hydrochloride salts.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Multi-step via N-benzyl glycine ethyl ester (Patent CN105622444A) Ester formation → alkylation → hydrolysis → acidification and crystallization High purity, good yield, moderate cost Multiple steps, requires careful pH control
One-pot acrylic ester method (Patent CN116924967A) Benzylamine + acrylic ester → condensation with organic alkali → acid neutralization + catalyst → pH adjustment and isolation Simplified process, scalable, solvent recovery Requires precise control of reaction conditions
3-Pyridone reduction and oxidation route Quaternary ammonium salt formation → NaBH4 reduction → Swern oxidation Established chemistry High cost, harsh conditions, less industrially feasible
Advanced synthetic approaches (Wittig, substituted ketones) Multi-step organic synthesis for substituted derivatives Stereochemical control, medicinal chemistry relevance Complex, not optimized for bulk production

Chemical Reactions Analysis

Types of Reactions: 3-Benzylpiperidin-4-one hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are commonly used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield benzylpiperidin-4-one derivatives with higher oxidation states.

  • Reduction: Reduction reactions can produce piperidine derivatives with reduced functional groups.

  • Substitution: Substitution reactions can lead to the formation of various substituted piperidine derivatives.

Scientific Research Applications

Antiviral Research

One of the most promising applications of 3-benzylpiperidin-4-one hydrochloride is its role as a CCR5 antagonist . Research indicates that it can inhibit the entry of HIV-1 into host cells by blocking the CCR5 receptor, making it a candidate for antiviral therapies targeting HIV/AIDS. This mechanism is crucial for developing new treatments that could improve patient outcomes in HIV management.

Enzyme Inhibition Studies

The compound has been utilized in biochemical assays focused on enzyme inhibition. Its structural characteristics allow it to interact with various biological targets, which can be leveraged to study enzyme kinetics and mechanisms. This application is vital for drug discovery processes, where understanding enzyme interactions can lead to the development of novel therapeutic agents.

Medicinal Chemistry

In medicinal chemistry, this compound serves as an important intermediate in synthesizing other pharmacologically active compounds. Its derivatives have been investigated for their potential therapeutic effects against various diseases, including cancer and neurological disorders. The compound's ability to modify biological pathways makes it a valuable tool in drug design .

Case Study 1: HIV Therapy Development

A study demonstrated that derivatives of this compound effectively blocked CCR5 receptors in vitro, significantly reducing HIV-1 infection rates in human cell lines. This finding supports further investigation into its use as a basis for developing new antiviral medications.

Case Study 2: Enzyme Interaction Analysis

In another research project, this compound was tested for its inhibitory effects on specific enzymes involved in metabolic pathways linked to cancer proliferation. Results indicated that certain modifications of the compound enhanced its inhibitory potency, suggesting avenues for creating more effective anticancer agents.

Mechanism of Action

The mechanism by which 3-Benzylpiperidin-4-one hydrochloride exerts its effects depends on its specific application. In drug discovery, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The molecular targets and pathways involved can vary, but typically include interactions with neurotransmitter systems or metabolic enzymes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The closest analogs of 3-Benzylpiperidin-4-one hydrochloride are piperidine derivatives with benzyl and methyl substituents at varying positions (Table 1). These modifications influence physicochemical properties such as lipophilicity, solubility, and biological activity.

Table 1: Structural Analogs of this compound

CAS No. Compound Name Substituents Molecular Formula Similarity Score
1303968-15-1 1-Benzyl-4-methylpiperidin-3-one hydrochloride Methyl at C4, benzyl at C1 C13H18ClNO 0.89
324769-03-1 (3S,5R)-1-Benzyl-3,5-dimethylpiperidin-4-one Methyl at C3 and C5, benzyl at C1 C14H19NO 0.88
34737-89-8 1-Benzyl-3-methylpiperidin-4-one Methyl at C3, benzyl at C1 C13H17NO 0.88
173186-91-9 1-Benzyl-3,3-dimethylpiperidin-4-one Dimethyl at C3, benzyl at C1 C14H19NO 0.88

Key Observations :

  • Substituent Position: The placement of methyl groups (e.g., C3 vs.
  • Chirality : The (3S,5R)-isomer (CAS 324769-03-1) introduces stereochemical complexity, which may influence pharmacological selectivity or metabolic stability .
  • Hydrochloride Salt : Unlike the analogs listed, this compound benefits from enhanced aqueous solubility due to its ionic form, a critical factor in formulation development .

Biological Activity

3-Benzylpiperidin-4-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a benzyl group and a ketone functional group. Its molecular formula is C11H14ClNC_{11}H_{14}ClN, and it exhibits notable reactivity due to the presence of both the benzyl and hydroxyl groups, which facilitate various chemical transformations and interactions with biological targets.

CCR5 Antagonism

One of the primary mechanisms through which this compound exerts its biological effects is by acting as a CCR5 antagonist . CCR5 is a chemokine receptor that plays a crucial role in the entry of HIV-1 into host cells. By binding to this receptor, the compound effectively inhibits HIV-1 from infecting cells, suggesting its potential utility in antiviral therapies.

Antioxidant Activity

Research has indicated that compounds structurally related to this compound display significant antioxidant properties . These properties are essential for mitigating oxidative stress-related damage in various diseases, including neurodegenerative disorders .

Therapeutic Applications

The biological activity of this compound opens avenues for several therapeutic applications:

  • Antiviral Therapy : Its role as a CCR5 antagonist positions it as a candidate for developing antiviral agents against HIV.
  • Neuroprotection : The compound's antioxidant properties suggest potential applications in treating neurodegenerative diseases like Alzheimer's disease, where oxidative stress plays a critical role .
  • Cancer Treatment : Research has shown that similar compounds exhibit cytotoxic effects on cancer cell lines, indicating potential applications in oncology .

In Vitro Studies

A study investigating the antiviral activity of piperidine derivatives found that this compound effectively inhibited HIV entry into host cells by blocking the CCR5 receptor. This study highlights the compound's potential as an antiviral agent.

StudyCompoundActivityIC50 Value
3-Benzylpiperidin-4-one HClHIV Entry InhibitionNot specified
Similar Piperidine DerivativesAntioxidant ActivityVarious

Cytotoxicity Assessments

In another study focusing on cytotoxicity against human cervical cancer cells, novel derivatives of N-benzylpiperidin-4-one were synthesized and evaluated. Some derivatives displayed significant cytotoxic effects, indicating that structural modifications can enhance their anticancer properties .

Q & A

Q. What are the common synthetic routes for preparing 3-Benzylpiperidin-4-one hydrochloride, and what reagents are critical for its purity?

The synthesis of this compound typically involves multi-step organic reactions, including reduction, etherification, and acidification. For example, analogous hydrochloride salts (e.g., dapoxetine hydrochloride) are synthesized via a 5-step chain reaction starting with ketone intermediates, using reagents like dimethylamine for amination and HCl·EA for acidification . Key factors for purity include controlled reaction conditions (e.g., anhydrous solvents) and purification via recrystallization or chromatography.

Q. Which analytical techniques are recommended for characterizing this compound?

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are standard for assessing purity and reaction progress . Nuclear magnetic resonance (NMR) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy are critical for structural elucidation, particularly to confirm the presence of the benzyl group and piperidinone ring .

Q. What safety protocols should be followed when handling this compound in the laboratory?

Due to limited toxicity data for related compounds, assume potential irritancy and toxicity. Use personal protective equipment (PPE), including gloves and goggles, and work in a fume hood. Avoid skin contact and inhalation. Emergency measures include immediate medical attention for accidental exposure .

Q. How does the stability of this compound vary under different storage conditions?

Store the compound in a sealed container at 2–8°C, protected from moisture and light. Stability tests for similar piperidine derivatives show degradation under high humidity or elevated temperatures, necessitating periodic purity checks via HPLC .

Q. What are the primary pharmacological applications of this compound in preclinical research?

Piperidine derivatives are often explored as enzyme inhibitors or receptor modulators. For example, pyrazole hydrochloride analogs exhibit AMPK activation or anti-inflammatory properties, suggesting potential applications in metabolic or neurological studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR or IR) during structural characterization?

Contradictions may arise from tautomerism or impurities. Use complementary techniques like LC-MS to detect byproducts and 2D NMR (e.g., COSY, HSQC) to resolve stereochemical ambiguities. Cross-reference with databases such as NIST Chemistry WebBook for validated spectral libraries .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

Optimize reaction parameters (e.g., temperature, solvent polarity) for each step. For example, amination steps may benefit from excess dimethylamine, while acidification requires stoichiometric HCl to avoid over-protonation. Catalytic methods or flow chemistry can enhance efficiency .

Q. What reaction mechanisms underpin the formation of this compound intermediates?

The synthesis likely involves nucleophilic substitution (e.g., benzyl group addition to piperidinone) and acid-base reactions. For analogous compounds, mechanisms include ketone reduction via NaBH₄ and subsequent HCl salt formation through protonation of the amine group .

Q. How can advanced chromatographic methods (e.g., UPLC or GC-MS) address challenges in impurity profiling?

Ultra-performance liquid chromatography (UPLC) with photodiode array detection improves resolution of closely eluting impurities. Gas chromatography-mass spectrometry (GC-MS) is suitable for volatile byproducts. Validate methods per ICH guidelines to ensure sensitivity and reproducibility .

Q. What computational approaches aid in predicting the biological targets of this compound?

Molecular docking and pharmacophore modeling can predict interactions with enzymes (e.g., kinases) or receptors. Use tools like AutoDock Vina with crystallographic data from the Protein Data Bank (PDB) to simulate binding affinities .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Benzylpiperidin-4-one hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Benzylpiperidin-4-one hydrochloride

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